molecular formula C5H8F2O B592439 (3,3-Difluorocyclobutyl)methanol CAS No. 681128-39-2

(3,3-Difluorocyclobutyl)methanol

Cat. No.: B592439
CAS No.: 681128-39-2
M. Wt: 122.115
InChI Key: MDZKTVVUZBIKGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-Difluorocyclobutyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with N-methylmorpholine and ethyl chloroformate in tetrahydrofuran (THF) at -10°C . The reaction mixture is then treated with a reducing agent to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents. The scalability of these methods would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluorocyclobutyl)methanol is unique due to its specific fluorination pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZKTVVUZBIKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670331
Record name (3,3-Difluorocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681128-39-2
Record name (3,3-Difluorocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-Difluorocyclobutyl)methanol
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